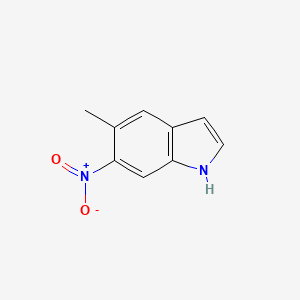

5-methyl-6-nitro-1H-indole

Description

Properties

IUPAC Name |

5-methyl-6-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-7-2-3-10-8(7)5-9(6)11(12)13/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTZDJUZUCWNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311435 | |

| Record name | 5-Methyl-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936128-70-0 | |

| Record name | 5-Methyl-6-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936128-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 5 Methyl 6 Nitro 1h Indole and Its Analogs

Regioselective Nitration Approaches in Indole (B1671886) Chemistry Research

The introduction of a nitro group onto the indole ring is a classic example of electrophilic aromatic substitution. However, the electron-rich nature of the indole nucleus, particularly the pyrrole (B145914) ring, makes it susceptible to oxidation and polymerization under harsh acidic conditions typically used for nitration. bhu.ac.in Furthermore, controlling the position of nitration on a substituted indole, such as 5-methylindole, presents a significant regiochemical challenge.

Direct Nitration Strategies: Control of C-6 Selectivity in Methylated Indoles

Direct nitration of 5-methylindole involves the direct introduction of a nitro group onto the indole ring using a nitrating agent. The key challenge in this approach is to control the regioselectivity of the reaction to favor substitution at the C-6 position. The methyl group at C-5 is an activating group and directs electrophilic substitution to the ortho and para positions. assets-servd.host In the case of 5-methylindole, the C-4 and C-6 positions are ortho and para, respectively, to the methyl group, while the C-3 position of the pyrrole ring is the most nucleophilic site. bhu.ac.in

Research into the mononitration of methylindoles has shown that the reaction conditions and the choice of nitrating agent can significantly influence the product distribution. acs.org For instance, nitration of 2-methylindole with benzoyl nitrate yields the 3-nitro derivative, whereas using a mixture of nitric and sulfuric acids leads to substitution at the C-5 position. bhu.ac.in This highlights the delicate balance of electronic and steric factors that govern the outcome of direct nitration on methylated indoles.

To circumvent the issues of pyrrole ring degradation and lack of selectivity associated with traditional acidic nitrating agents, milder, non-acidic alternatives have been developed. nih.gov These reagents are crucial for preserving the integrity of the acid-sensitive pyrrole ring in indoles. bhu.ac.in An example of such a system is the use of ammonium tetramethylnitrate in the presence of trifluoroacetic anhydride, which generates trifluoroacetyl nitrate in situ. nih.gov This reagent has been shown to be an effective electrophilic nitrating agent for a variety of indoles under non-acidic and non-metallic conditions. nih.gov

While this method has been demonstrated for the regioselective nitration of various substituted indoles, its specific application to achieve C-6 selectivity in 5-methylindole would depend on the directing influence of the methyl group under these milder conditions. The absence of strong acid minimizes side reactions, potentially leading to a cleaner reaction profile and higher yields of the desired nitro-substituted product.

| Nitrating Agent System | Conditions | Substrate Scope | Reference |

| Ammonium tetramethylnitrate / Trifluoroacetic anhydride | Sub-room temperature, non-acidic, non-metallic | Variety of indoles | nih.gov |

The regioselectivity of nitration can be controlled by the presence of directing groups on the indole ring. The methyl group at the C-5 position of the target compound is an activating group, which directs incoming electrophiles to the ortho (C-4 and C-6) and para (no para position available on the benzene (B151609) ring) positions. assets-servd.host The electronic effect of the methyl group increases the electron density at these positions, making them more susceptible to electrophilic attack.

Further control over regioselectivity can potentially be achieved by modifying the reaction conditions, such as temperature, solvent, and the specific nitrating agent used. These factors can influence the transition state energies for attack at different positions, thereby altering the product ratio.

Indirect Nitration Protocols for 6-Nitroindole Scaffolds

Indirect methods for the synthesis of 6-nitroindoles offer an alternative to direct nitration and can provide better control over regioselectivity. These strategies involve constructing the indole ring from a precursor that already contains a nitro group at the desired position or by transforming a different functional group at the C-6 position into a nitro group.

A powerful and widely used indirect method for indole synthesis is the Leimgruber-Batcho indole synthesis. wikipedia.orgclockss.orgresearchgate.net This two-step process starts with an ortho-nitrotoluene derivative. wikipedia.org In the context of 5-methyl-6-nitro-1H-indole, the starting material would be a suitably substituted 2,4-dinitrotoluene derivative.

The first step involves the formation of an enamine by reacting the ortho-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.org The second step is a reductive cyclization of the resulting β-dimethylamino-2-nitrostyrene derivative. clockss.org Various reducing agents can be employed for this step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid. wikipedia.org

A relevant example is the synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives, which utilizes the Batcho-Leimgruber protocol starting from (4-methyl-3,5-dinitrophenyl)phosphonates. researchgate.net This demonstrates the feasibility of constructing a 6-nitroindole scaffold from a dinitroaromatic precursor. By analogy, this compound could be synthesized from a 2-methyl-1,4-dinitrobenzene derivative.

Leimgruber-Batcho Synthesis Steps:

| Step | Description | Reagents |

| 1 | Enamine Formation | o-nitrotoluene derivative, DMF-DMA, pyrrolidine |

| 2 | Reductive Cyclization | Raney Ni/H₂NNH₂, Pd/C/H₂, Fe/CH₃COOH |

Another indirect approach involves the introduction of a nitro group at the C-6 position through the transformation of a pre-existing functional group. For instance, a 6-amino-5-methylindole could potentially be converted to the corresponding 6-nitro derivative. The conversion of an amino group to a nitro group on an aromatic ring can be achieved through diazotization followed by treatment with sodium nitrite in the presence of a copper catalyst (Sandmeyer reaction).

Conversely, the reduction of a nitro group to an amino group is a common transformation. For example, 1-methyl-5-nitro-1H-indole can be reduced to 1-methyl-5-amino-1H-indole using palladium on carbon catalyzed hydrogenation. nih.gov While this is the reverse of the desired transformation, it highlights the chemical accessibility between these two functional groups on the indole scaffold. The challenge in applying this to the synthesis of this compound would be the selective introduction of an amino group or another suitable precursor functional group at the C-6 position of 5-methylindole.

Mechanistic Insights into Regiochemical Control During Indole Nitration

The nitration of the indole ring is a classic example of electrophilic aromatic substitution, a reaction class governed by the electron density of the aromatic system. The indole nucleus is highly reactive towards electrophiles due to the electron-donating nature of the nitrogen atom, which enriches the pyrrole moiety. Consequently, electrophilic attack preferentially occurs at the C-3 position, as this leads to a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen and the α-carbon without disrupting the aromaticity of the benzene ring. bhu.ac.inquimicaorganica.org

Achieving substitution at the benzene ring (the 'bz' positions C-4, C-5, C-6, and C-7) requires strategic manipulation to overcome the intrinsic reactivity of the C-3 position. Direct nitration of unsubstituted indole under acidic conditions often leads to polymerization or the formation of 3-nitroindole. bhu.ac.in To control regioselectivity and achieve nitration on the benzene portion, particularly at the C-6 position, several factors and mechanisms come into play:

Blocking the C-3 Position: A common strategy is to introduce a temporary or permanent substituent at the C-3 position. This effectively blocks the most reactive site, forcing the electrophile to attack the less reactive benzene ring. For instance, nitration of 3-acetylindole with concentrated nitric acid has been shown to yield predominantly the 6-nitro derivative, along with smaller amounts of the 4-nitro isomer. umn.edu

Influence of Existing Substituents: The presence of a substituent on the benzene ring profoundly influences the position of subsequent electrophilic attacks. A methyl group, as in 5-methylindole, is an activating, ortho-para directing group. lumenlearning.comlibretexts.orgpressbooks.pub This is due to its electron-donating nature through inductive effects and hyperconjugation, which stabilizes the cationic intermediates (arenium ions) formed during substitution at the ortho (C-4, C-6) and para (C-7, though this position is less accessible) positions relative to itself.

Reaction Conditions: The choice of nitrating agent and solvent system is critical. Traditional nitration with a mixture of nitric and sulfuric acids can be too harsh for the sensitive indole ring. bhu.ac.in Milder, non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate are often employed to prevent degradation and favor C-3 nitration. bhu.ac.in However, to achieve nitration on the benzene ring of an already substituted indole, carefully controlled acidic conditions can be effective. For example, the nitration of 2-methylindole under acidic conditions (nitric/sulfuric acids) yields the C-5 nitro-substituted product, demonstrating that conditions can be tuned to favor substitution on the carbocyclic ring. bhu.ac.in

For the specific synthesis of this compound, the C-5 methyl group acts as a director. The methyl group activates the ring and directs incoming electrophiles to the ortho positions (C-4 and C-6). Steric hindrance may play a role in favoring one position over the other, but electronically, both are activated. Therefore, the nitration of 5-methylindole is expected to produce a mixture of 5-methyl-4-nitro-1H-indole and this compound, requiring subsequent separation.

Methylation Techniques for Indole Ring Systems

Direct methylation of the indole benzene ring at a specific position, such as C-5, via electrophilic substitution (e.g., Friedel-Crafts alkylation) is challenging. This is because the pyrrole ring is significantly more nucleophilic, leading to preferential alkylation at the C-3 position. thieme-connect.comnih.gov Furthermore, such reactions are often complicated by polyalkylation. nih.gov

Therefore, the most effective and common strategies for synthesizing C-5 methylated indoles involve starting with a precursor that already contains the methyl group in the desired position. Several classical indole syntheses can be adapted for this purpose, using appropriately substituted anilines as starting materials. For example, a synthetic route starting from p-toluidine (4-methylaniline) can be employed. luc.edu This ensures the methyl group is unambiguously placed at the eventual C-5 position of the indole ring system. One such method involves the cyclization of N-(2,2-diethoxyethyl)anilines, where the 5-methylindole product was obtained in high yield. luc.edu

Many established indole synthesis methodologies inherently combine the introduction of substituents with the formation of the heterocyclic ring system in a single, synergistic process. Rather than performing separate methylation and cyclization steps, these syntheses build the indole core from precursors that already contain the final substitution pattern.

This approach is exemplified by several named reactions:

Fischer Indole Synthesis: This is arguably the most versatile and widely used method for indole synthesis. byjus.comthermofisher.com By starting with the phenylhydrazone derived from p-tolylhydrazine (4-methylphenylhydrazine), the resulting indole will necessarily be methylated at the C-5 position. The reaction involves the acid-catalyzed cyclization of the phenylhydrazone, where the methyl group is carried through the entire reaction sequence to its final position on the indole ring. youtube.comrsc.org

Bischler Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an arylamine. Using p-toluidine as the arylamine would lead to a 5-methyl-substituted indole.

Reissert Indole Synthesis: This synthesis begins with the condensation of o-nitrotoluene and diethyl oxalate. Using a methylated o-nitrotoluene, such as 4-methyl-2-nitrotoluene, provides a pathway to 5-methylindoles after reductive cyclization. bhu.ac.in

In all these cases, the "methylation" at C-5 is not a direct substitution on a pre-formed indole ring but is instead a consequence of the strategic choice of a methylated starting material for the ring-forming reaction. This ensures absolute regiochemical control.

Convergent and Divergent Synthetic Pathways to this compound Derivatives

The synthesis of complex molecules like this compound and its derivatives can be approached through either convergent or divergent strategies.

Convergent Synthesis: This approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. For this compound, a convergent strategy might involve preparing a substituted phenylhydrazine (containing both the methyl and nitro groups) and a suitable carbonyl compound separately, before combining them in a final ring-forming step like the Fischer indole synthesis.

Divergent Synthesis: This strategy begins with a common intermediate that is subsequently elaborated into a variety of different target molecules. researchgate.netnih.govnih.govrsc.org For instance, 5-methylindole could serve as a common precursor. From this single starting material, one could generate a library of derivatives through various reactions like nitration (at different positions), halogenation, or acylation, leading to a diverse set of 5-methylindole analogs, including this compound.

Classical methods remain the bedrock for constructing the indole core, and they are readily adapted to produce substituted derivatives. The key is the synthesis of the appropriate acyclic precursors.

The Fischer indole synthesis is a powerful and adaptable method for preparing substituted indoles from arylhydrazones under acidic conditions. wikipedia.org The reaction is typically carried out by heating the arylhydrazine with an aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst. nih.gov The synthesis can often be performed as a one-pot reaction without isolating the intermediate hydrazone. byjus.comthermofisher.comalfa-chemistry.com

The general mechanism proceeds through several key steps: byjus.comwikipedia.orgnih.gov

Formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine and a carbonyl compound.

Tautomerization of the phenylhydrazone to its enamine form.

A chemicalbook.comchemicalbook.com-sigmatropic rearrangement (similar to a Claisen or Cope rearrangement) which breaks the weak N-N bond and forms a new C-C bond.

Rearomatization of the benzene ring.

Intramolecular cyclization (amine attacks the imine) to form a five-membered aminoindoline ring.

Elimination of ammonia to generate the final aromatic indole ring.

To synthesize this compound specifically, the required starting material is the hydrazone derived from 4-methyl-3-nitrophenylhydrazine . The position of the substituents on the phenylhydrazine ring dictates their final location on the indole product. A substituent at the para position of the phenylhydrazine (relative to the hydrazine group) will end up at the C-5 position of the indole, while a meta substituent will end up at the C-6 position. youtube.com

The reaction is known to be sensitive to the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups, such as the nitro group, can hinder the reaction by making the aniline nitrogen less nucleophilic and slowing the key chemicalbook.comchemicalbook.com-sigmatropic rearrangement step. youtube.com Consequently, harsher reaction conditions (e.g., stronger acids, higher temperatures) may be necessary compared to syntheses with electron-donating groups. nih.gov

Below is a table summarizing the conditions and outcomes for Fischer syntheses using substituted phenylhydrazones, illustrating the versatility and challenges of the reaction.

Table 1: Examples of Fischer Indole Synthesis with Substituted Phenylhydrazines

| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic acid/HCl | 2,3,3-Trimethyl-5-nitroindolenine | nih.gov |

| o-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic acid, reflux | 7-Nitro-tetrahydrocarbazole derivative | nih.gov |

| Phenylhydrazine | 1,4-Cyclohexanedione monoethylene acetal | Heat (190 °C) | Spirocyclic indole product | rsc.org |

| (3,4-Dimethoxyphenyl)hydrazine | Dihydrofuran | ZnCl₂ | 4,5-Dimethoxyindole derivative | rsc.org |

Transition Metal-Catalyzed Routes for Indole Core Construction

Transition metal catalysis has emerged as a powerful tool for the construction of the indole nucleus, offering high efficiency and the ability to form complex structures. researchgate.net

Palladium-catalyzed reactions provide a direct and modular approach to synthesizing indoles. nsf.gov A common strategy involves the coupling of an o-haloaniline with an alkyne, followed by cyclization. mdpi.com In the context of synthesizing nitroindoles, an o-halonitroaniline would be the starting material.

The Larock indole synthesis is a prominent example of a palladium-catalyzed heteroannulation reaction. wikipedia.org This reaction typically involves the coupling of an o-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst, a base, and a chloride source. wikipedia.org The reaction mechanism is thought to proceed through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate then undergoes an intramolecular cyclization, where the nitrogen atom displaces the halide, leading to the formation of the indole ring after reductive elimination. wikipedia.org

For the synthesis of this compound, a potential starting material would be 2-halo-4-methyl-5-nitroaniline. The choice of the alkyne would determine the substituents at the 2- and 3-positions of the indole ring. For an unsubstituted indole at these positions, acetylene gas could be used, although this can be challenging to handle. Alternatively, a protected alkyne or an alkyne with a removable group could be employed.

Recent advancements have focused on developing more efficient and versatile palladium-catalyzed indole syntheses. These include the use of different palladium catalysts and ligands, as well as the expansion of the substrate scope to include less reactive o-chloroanilines. nsf.gov One-pot procedures that combine the Sonogashira coupling of an o-haloaniline with a terminal alkyne followed by an intramolecular cyclization have also been developed. mdpi.com

| o-Haloaniline Derivative | Alkyne | Catalyst System | Product |

| o-Iodoaniline | Disubstituted Alkyne | Pd(OAc)₂, PPh₃, Base, LiCl | 2,3-Disubstituted Indole |

| N-Tosyl-2-iodoanilines | Terminal Alkynes | Pd catalyst, ZnCl₂ (co-catalyst) | 2-Substituted Indoles mdpi.com |

| o-Iodoanilines | Terminal Alkynes | Pd nanoparticles on siliceous meso-cellular foam | Indoles mdpi.com |

Besides palladium, other transition metals such as copper, rhodium, and cobalt have been utilized in the synthesis of indoles. mdpi.com Copper-catalyzed methods often involve the reaction of o-haloanilines with β-ketoesters or β-diketones. mdpi.com These reactions proceed through an initial condensation to form an enaminone, followed by a copper-catalyzed intramolecular cyclization. mdpi.com

Rhodium and cobalt catalysts have been employed in the synthesis of indoles through C-H activation strategies. researchgate.net For example, cobalt-catalyzed oxidative annulation of anilines with alkynes has been reported to produce indoles. mdpi.com These methods offer alternative pathways for indole synthesis and can provide different regioselectivity compared to palladium-catalyzed reactions.

Silver-catalyzed reactions have also been explored for the functionalization of indoles, including regioselective [4+2] annulation reactions between indole amides and alkenes or other indoles. researchgate.net

Metal-Free and Sustainable Chemistry Approaches for Nitroindole Synthesis

In recent years, there has been a growing interest in developing metal-free and sustainable methods for the synthesis of indoles to minimize the environmental impact of chemical processes. chim.it

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional methods. rsc.org In the context of nitroindole synthesis, organocatalytic approaches can be used to promote specific bond formations. For instance, chiral organocatalysts have been used for the asymmetric functionalization of 2-methyl-3-nitroindoles. rsc.org

Base-promoted methods can also be employed for the synthesis of indoles. chim.it For example, the base-catalyzed cyclization of o-iodoanilines bearing a sulfur substituent has been shown to produce 2-methylthio-indoles. chim.it Brønsted bases have been utilized to catalyze the enantioselective alkylation of nitroalkanes with indolenine electrophiles, providing access to chiral 3-substituted indoles. nih.gov

A metal-free method for the regioselective synthesis of 3-nitroindoles involves the use of trifluoroacetyl nitrate, generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride, as an electrophilic nitrating agent for indoles. nih.govrsc.org

The principles of green chemistry are increasingly being applied to the synthesis of indoles. tandfonline.com This includes the use of environmentally benign solvents, such as water or ionic liquids, and energy-efficient reaction conditions, such as microwave irradiation. tandfonline.com

The development of one-pot synthesis methods, which eliminate the need for isolating intermediates, is another key aspect of green chemistry. A one-pot Leimgruber-Batcho reaction has been developed that simplifies the procedure, leading to higher yields in shorter reaction times compared to the traditional two-step process. journalijar.com

| Approach | Key Features | Example Application |

| Organocatalysis | Metal-free, potential for asymmetry | Asymmetric allylic alkylation of 2-methyl-3-nitroindoles rsc.org |

| Base-Promoted | Metal-free, specific substrate activation | Enantioselective synthesis of sec-alkyl-3-substituted indoles nih.gov |

| Green Solvents | Reduced environmental impact | Water-mediated protocols for indole synthesis tandfonline.com |

| Microwave Irradiation | Faster reaction times, higher yields | Synthesis of N-substituted indole-based analogs tandfonline.com |

| One-Pot Synthesis | Increased efficiency, reduced waste | One-pot Leimgruber-Batcho indole synthesis journalijar.com |

Functional Group Interconversions Preceding or Following Indole Ring Formation

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. solubilityofthings.com These transformations are crucial for accessing target molecules that may not be directly available through primary indole synthesis methods like the Fischer, Leimgruber-Batcho, or Bartoli syntheses. rsc.org For the synthesis of complex indole derivatives, FGIs such as reduction, halogenation, and subsequent coupling reactions are indispensable tools for elaborating the core structure. fiveable.me

The reduction of a nitro group to an amine is a pivotal transformation in the synthesis of many biologically active indole derivatives. The resulting aminoindoles serve as versatile building blocks for further functionalization, such as amide bond formation. nih.gov The synthesis of aminoindoles often begins with the nitration of an indole precursor, followed by the reduction of the nitro group. researchgate.net

| Reagent/Catalyst | Conditions | Substrate Example | Product | Notes |

|---|---|---|---|---|

| Pd/C, H₂ | Methanol, Room Temperature | 1-Methyl-5-nitro-1H-indole | 1-Methyl-5-amino-1H-indole | A common and highly efficient method for nitro group reduction. nih.gov |

| Indium | One-pot reductive acylation | 3-Nitroindoles | Masked 3-aminoindoles (amides) | Useful for trapping unstable aminoindoles under mild conditions. epa.gov |

| Zn/TMSCl | - | 3-Nitroindoles | 3-Aminoindoles | An alternative metal-based reduction system. mdpi.com |

| Ammonium formate, Pd/C | - | Substituted Indoline (B122111) | Substituted Indole | Used for the conversion of an indoline to an indole. nih.gov |

The introduction of a halogen atom onto the indole ring is a powerful strategy for creating a synthetic handle for further modification. Halogenated indoles are key intermediates for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nih.gov This approach allows for the construction of complex molecular architectures that would be challenging to assemble otherwise. acs.org

Halogenation can be achieved using various reagents and methods, including enzymatic and electrochemical approaches. nih.govresearchgate.net For example, biocatalytic C-H halogenation using halogenase enzymes can selectively brominate indole derivatives, including those with electron-withdrawing groups like 5-nitroindole (B16589). nih.gov

Once halogenated, the indole scaffold can participate in a wide array of cross-coupling reactions. These reactions, such as the Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions, are fundamental tools in modern organic synthesis. mdpi.comyoutube.com

Suzuki Coupling: Forms C-C bonds by coupling a halo-indole with an organoboron reagent. nih.gov

Heck Coupling: Creates C-C bonds by reacting a halo-indole with an alkene. nih.gov

Sonogashira Coupling: Joins a halo-indole with a terminal alkyne to form a C-C bond. mdpi.com

Stille Coupling: Uses organotin reagents to form C-C bonds with halo-indoles. nih.gov

Buchwald-Hartwig Amination: Forms C-N bonds by coupling a halo-indole with an amine. youtube.com

These reactions offer a modular approach to building libraries of indole analogs by varying the coupling partner. nih.gov

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound + Organohalide | C(sp²) - C(sp²) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Heck Coupling | Alkene + Organohalide | C(sp²) - C(sp²) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

| Sonogashira Coupling | Terminal Alkyne + Organohalide | C(sp²) - C(sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Stille Coupling | Organostannane + Organohalide | C(sp²) - C(sp²) | Pd(PPh₃)₄ |

| Buchwald-Hartwig Amination | Amine + Organohalide | C(sp²) - N | Pd catalyst, Ligand (e.g., BINAP), Base |

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. acs.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple and readily available precursors. arkat-usa.orgresearchgate.net The indole nucleus is a common participant in a variety of MCRs, typically acting as a nucleophile through its C3 position. nih.gov

Several named MCRs have been adapted for the synthesis of complex indole-containing heterocycles. For example, in aza-Friedel–Crafts type reactions, indoles can react with aldehydes and a nitrogen source (like thiourea or an amine) to produce highly functionalized products in a single step. acs.org Another example involves the reaction of indoles, aldehydes, and α-oxoketene dithioacetals to synthesize quinoline derivatives. nih.gov These reactions often proceed through a cascade of elementary steps, forming multiple bonds in one pot. researchgate.net The development of new MCRs involving indoles remains an active area of research, providing powerful tools for the construction of libraries of potential drug candidates. acs.org

| Reaction Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Mannich-type Reaction | Indole, Aldehyde, Amine | 3-Aminomethylindoles (Gramines) | Forms a C-C and a C-N bond in one step. arkat-usa.org |

| Aza-Friedel–Crafts Reaction | Indole, Aldehyde, Thiourea | (1H-indol-3-yl)(phenyl)methyl)thiourea derivatives | Efficiently catalyzed by thiamine/HCl or TiCl₄. acs.org |

| Ugi Reaction | Indole derivative (as acid/amine), Aldehyde/Ketone, Isocyanide, Amine/Acid | Complex peptide-like structures | A four-component reaction known for its versatility. researchgate.net |

| Pyran Annulation | 3-Cyanoacetyl indole, Aldehyde, Malononitrile | Indol-3-yl substituted pyran derivatives | Can be promoted by catalysts like piperidine or thiamine hydrochloride. nih.gov |

Advanced Chemical Reactivity and Transformation of 5 Methyl 6 Nitro 1h Indole

Electrophilic Aromatic Substitution Patterns in 5-Methyl-6-nitro-1H-indole

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indoles, driven by the high electron density of the heterocyclic ring. nih.govquora.com The substituents on the benzene (B151609) ring of the this compound derivative modulate this inherent reactivity and control the orientation of incoming electrophiles. wikipedia.org

The indole (B1671886) ring system is inherently activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom, which contributes to the aromatic π-system. quora.com This electron donation primarily increases the nucleophilicity of the C-3 position in the pyrrole (B145914) ring.

In this compound, the two substituents on the benzene ring exert opposing electronic effects:

Methyl Group (–CH₃): Located at the C-5 position, the methyl group is an electron-donating group (EDG). Through an inductive effect, it pushes electron density into the benzene ring, thereby activating it towards electrophilic substitution. As an activating group, it tends to direct incoming electrophiles to the ortho and para positions relative to itself. youtube.com

Nitro Group (–NO₂): Positioned at C-6, the nitro group is a powerful electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic attack through both strong inductive and resonance effects. pearson.comyoutube.com This deactivation is most pronounced at the ortho and para positions relative to the nitro group. youtube.com

Despite the presence of activating and deactivating groups on the carbocyclic ring, the regioselectivity of electrophilic aromatic substitution on this compound is decisively controlled by the inherent reactivity of the indole nucleus itself. The C-3 position is the kinetically and thermodynamically favored site for electrophilic attack. nih.govic.ac.ukstackexchange.com

A prominent example of electrophilic substitution in substituted indoles is the Vilsmeier-Haack reaction, which is a mild method for formylation of electron-rich aromatic compounds. semanticscholar.orgsid.irijpcbs.com For instance, the Vilsmeier-Haack reaction on 1-methoxy-6-nitroindole proceeds efficiently to yield 1-methoxy-6-nitroindole-3-carbaldehyde, demonstrating the strong directing effect towards the C-3 position even with a deactivating nitro group on the benzene ring. nii.ac.jp It is expected that this compound would react similarly, yielding the corresponding 3-formyl derivative.

Interactive Data Table: Predicted Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Reagents | Predicted Major Product |

| Formylation | Chloromethyleniminium ion | POCl₃, DMF | This compound-3-carbaldehyde |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄ | 3-Nitro-5-methyl-6-nitro-1H-indole |

| Bromination | Br⁺ | Br₂, DMF | 3-Bromo-5-methyl-6-nitro-1H-indole |

Nucleophilic Substitution Reactions Involving the Nitro Group

Nucleophilic aromatic substitution (SNAr) is typically challenging for simple aromatic rings but becomes feasible when the ring is rendered sufficiently electron-deficient by strong electron-withdrawing groups, such as the nitro group. libretexts.org

The direct displacement of a nitro group by a nucleophile is a known but often difficult reaction. The nitrite anion (NO₂⁻) can function as a leaving group, particularly when the aromatic ring is highly activated towards nucleophilic attack. nih.govstackexchange.com For direct displacement to occur on this compound, the reaction would likely require potent nucleophiles and potentially harsh conditions, as the ring is not as strongly activated as, for example, a dinitro or trinitro-substituted arene. The presence of other electron-withdrawing groups enhances the leaving group ability of the nitro moiety. nih.gov

The nitro group at C-6 strongly activates the adjacent C-5 and C-7 positions towards nucleophilic aromatic substitution (SNAr). A nucleophile can attack at these positions, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. In the case of this compound, the "leaving group" would have to be a hydride ion (H⁻), which is generally a very poor leaving group. This type of reaction, known as Nucleophilic Substitution of Hydrogen (SNArH), requires an oxidant to remove the hydride, or specific reaction conditions. osi.lvjuniperpublishers.comresearchgate.net

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to a primary amine is a fundamental and highly efficient transformation in organic synthesis. This reaction is particularly valuable for converting the electron-withdrawing nitro group into a versatile electron-donating amino group, which can then be used for further derivatization. Several reliable methods are available for the reduction of the nitro group in this compound to produce 5-methyl-6-amino-1H-indole.

Commonly employed methods include:

Catalytic Hydrogenation: This is one of the cleanest and most common methods. The reaction is typically carried out using a metal catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under an atmosphere of hydrogen gas (H₂). nih.govwku.edumt.comyoutube.com The conditions are generally mild and yields are often high. Transfer hydrogenation, using a hydrogen source like ammonium formate or formic acid in the presence of Pd/C, is also effective. researchgate.net

Metal-Acid Reductions: Classical methods using metals in acidic media are robust and widely used. Common reagent systems include tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl), or iron powder in acetic acid. commonorganicchemistry.comscispace.com

Stannous Chloride (SnCl₂): Reduction with stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol is a milder alternative to strong acids and is effective for reducing nitroarenes, including those with acid-sensitive functional groups. scispace.comreddit.comresearchgate.net

Interactive Data Table: Common Reagents for the Reduction of this compound

| Method | Reagents | Typical Solvent | Key Advantages |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Ethanol, Methanol, Ethyl Acetate | Clean reaction, high yield, mild conditions. |

| Transfer Hydrogenation | Pd/C, HCOOH/NEt₃ or NH₄HCO₂ | Methanol, Ethanol | Avoids use of H₂ gas cylinder, mild. |

| Metal/Acid Reduction | Fe powder, Acetic Acid (AcOH) | Ethanol/Water | Inexpensive, effective, tolerates many functional groups. commonorganicchemistry.com |

| Stannous Chloride | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild conditions, good for substrates with acid-sensitive groups. researchgate.net |

Catalytic Hydrogenation Methodologies for Chemoselective Reduction

Catalytic hydrogenation is a primary and efficient method for the reduction of nitroarenes to their corresponding anilines due to its high efficiency and the generation of water as the sole byproduct. rsc.org For the chemoselective reduction of this compound to 5-methyl-6-amino-1H-indole, various catalytic systems can be employed. The key challenge is to reduce the nitro group without affecting the indole's heterocyclic ring or other potential functional groups.

Palladium on carbon (Pd/C) is a widely utilized catalyst for this transformation. d-nb.info The reaction is typically carried out under a hydrogen atmosphere (H2 gas) in a suitable solvent, such as ethanol or ethyl acetate. This method is known for its high yield and clean conversion. For instance, the Pd/C-catalysed hydrogenation of 1-methyl-5-nitro-1H-indole proceeds in high yield to the corresponding 1-methyl-5-amino-1H-indole, demonstrating the effectiveness of this catalyst for the nitroindole system. d-nb.info Other noble metal catalysts like platinum(IV) oxide (PtO2) and Raney Nickel (Raney-Ni) are also effective but may require different reaction conditions and can sometimes lead to over-reduction of the indole ring if conditions are not carefully controlled. rsc.org

Recent advancements have also explored the use of base-metal catalysts, such as those based on nickel or manganese, which offer a more economical and sustainable alternative to precious metal catalysts. rsc.orgresearchgate.net These systems often operate under mild conditions and show broad functional group tolerance. rsc.org

| Catalyst | Hydrogen Source | Typical Solvent | General Conditions | Selectivity Profile |

|---|---|---|---|---|

| Pd/C (5-10%) | H₂ gas (1-10 bar) | Ethanol, Methanol, Ethyl Acetate | Room Temperature to 80°C | High selectivity for the nitro group; generally does not reduce the indole ring. |

| Raney-Ni | H₂ gas (10-50 bar) | Ethanol, Methanol | Elevated temperature and pressure may be required. | Highly active; risk of indole ring reduction under harsh conditions. |

| PtO₂ (Adams' catalyst) | H₂ gas (1-3 bar) | Ethanol, Acetic Acid | Room Temperature | Very effective; can sometimes lead to reduction of the benzene ring at higher pressures. |

| Manganese or Nickel Complexes | H₂ gas (10 bar) | 2-MeTHF, Toluene | 80-120°C | Good functional group tolerance; offers a non-precious metal alternative. rsc.org |

Chemical Reduction Techniques and Their Selectivity Profiles

Besides catalytic hydrogenation, several chemical reducing agents can effectively convert this compound to its amino derivative. These methods are particularly useful when pressurized hydrogen is not desirable or available.

A classic and reliable method involves the use of stannous chloride (tin(II) chloride, SnCl₂) in an acidic medium, typically concentrated hydrochloric acid (HCl), with a solvent like ethanol. researchgate.net The reaction proceeds through a series of single electron transfers from the Sn(II) ion. This method is known for its excellent chemoselectivity, efficiently reducing the nitro group while leaving other reducible functionalities, such as carbonyls or esters, intact.

Sodium borohydride (NaBH₄) is a mild reducing agent that typically does not reduce nitroarenes on its own. utrgv.edu However, its reducing power can be enhanced by using it in conjunction with a catalyst, such as nickel(II) chloride (NiCl₂) or cobalt(II) chloride (CoCl₂). utrgv.edu The NaBH₄/NiCl₂ system, for example, generates nickel boride in situ, which is the active reducing species. This approach offers a milder alternative to some harsher reagents.

Another effective system is sodium dithionite (Na₂S₂O₄), which is often used in a biphasic water/organic solvent system under neutral or slightly basic conditions. It is a cost-effective and relatively mild reagent suitable for sensitive substrates.

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| SnCl₂·2H₂O / HCl | Ethanol, Reflux | High chemoselectivity, reliable, tolerant of many functional groups. researchgate.net | Requires stoichiometric amounts of metal salt, leading to tin waste; strongly acidic. |

| Fe / HCl or NH₄Cl | Ethanol/Water, Reflux | Inexpensive, effective (Béchamp reduction). | Generates significant iron sludge waste; strongly acidic conditions. |

| NaBH₄ / Catalyst (e.g., NiCl₂, Co₃S₄) | Methanol or Ethanol, RT | Mild conditions, avoids high pressure H₂. utrgv.edu | Requires a catalyst; NaBH₄ alone is ineffective for nitro groups. utrgv.edu |

| Sodium Dithionite (Na₂S₂O₄) | Water/DCM, RT, phase-transfer catalyst | Mild, inexpensive, works in neutral pH. | Can be sluggish; may require a phase-transfer catalyst for efficiency. |

Synthetic Utility of the Resulting 5-Methyl-6-amino-1H-indole

The product of the reduction, 5-methyl-6-amino-1H-indole, is a highly valuable synthetic intermediate. The amino group at the C6 position can be readily transformed into a wide array of other functionalities, serving as a versatile handle for constructing more complex molecular architectures. As a substituted 6-aminoindole, it is a precursor for compounds with potential biological activity.

6-Aminoindoles are known reactants for the preparation of inhibitors for various biological targets, including the mammalian target of rapamycin (mTOR), protein kinase C θ (PKCθ), and human liver glycogen phosphorylase (HLGP). sigmaaldrich.com The amino group can participate in reactions such as:

Amide bond formation: Coupling with carboxylic acids or their derivatives to form amides.

Sulfonamide synthesis: Reacting with sulfonyl chlorides.

Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halogens, hydroxyl, cyano groups) in Sandmeyer-type reactions.

Heterocycle formation: Acting as a nucleophile in condensation reactions to build fused heterocyclic rings. For example, 5-aminoindole can react with acetone or mesityl oxide to form tricyclic quinoline derivatives, a reaction that demonstrates its utility in building complex polycyclic systems. dergipark.org.tr

The presence of the methyl group at C5 provides steric and electronic influence on subsequent reactions and can be a key feature for modulating the pharmacological profile of the final target molecules.

Oxidation Reactions and Rearrangements of Substituted Indoles

The oxidation of the indole ring is a fundamental transformation that can lead to various valuable products, though controlling the selectivity can be challenging due to the electron-rich nature of the heterocycle. nih.gov For this compound, the outcome of an oxidation reaction would be dictated by the interplay between the electron-donating methyl group and the electron-withdrawing nitro group.

Common oxidation products of indoles include oxindoles, dioxindoles, and isatins, resulting from the oxidation of the C2 and C3 positions of the pyrrole ring. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or N-Bromosuccinimide (NBS) in aqueous media can lead to the formation of 2-oxindoles. nih.gov The presence of the nitro group at C6 deactivates the benzene ring towards electrophilic attack, which may help to localize the oxidation to the pyrrole moiety.

Another significant oxidation pathway is the Witkop oxidation, which involves the oxidative cleavage of the C2-C3 double bond. nih.gov This reaction, historically performed with reagents like ozone or sodium periodate, can yield 2-acylaminobenzaldehyde derivatives. In the case of this compound, this would lead to a substituted 2-formamidobenzaldehyde derivative.

Rearrangement reactions of the indole scaffold itself are not common under standard conditions. However, under specific catalytic or photochemical conditions, rearrangements can occur. For a substituted indole like this compound, specific rearrangements have not been documented, and such transformations would likely require harsh conditions that could compromise the nitro group.

Cycloaddition and Annulation Reactions Employing this compound as a Diene or Dienophile

While the indole nucleus does not typically participate in classical Diels-Alder reactions as a diene, its derivatives can engage in other forms of cycloaddition, particularly when the ring is electronically biased. The electron-withdrawing nitro group in this compound renders the indole system electron-deficient, opening up possibilities for it to act as a dipolarophile or participate in dearomative cycloadditions.

A notable reaction for electron-deficient indoles is the [3+2] cycloaddition. For example, 3-nitroindoles have been shown to react with dipoles in a dearomative fashion to produce densely functionalized pyrroloindolines. acs.orgrsc.org In these reactions, the C2-C3 double bond of the indole acts as the dipolarophile. It is plausible that this compound could undergo similar transformations, where an external dipole adds across the C2-C3 bond.

Furthermore, annulation reactions, where a new ring is fused onto the indole core, could be envisioned. A transition metal-free method for synthesizing 6-nitroindole derivatives from enaminones and nitroaromatic compounds has been developed, showcasing a pathway to build the nitroindole core itself through C-C and C-N bond formation. rsc.org While this describes a synthesis of the core rather than a reaction of it, it highlights the reactivity patterns associated with nitro-aromatic systems that could potentially be adapted for further annulation on the pre-formed this compound scaffold.

Advanced Spectroscopic and Computational Investigations of 5 Methyl 6 Nitro 1h Indole

High-Resolution Spectroscopic Characterization for Structural and Mechanistic Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure, connectivity, and conformation. For 5-methyl-6-nitro-1H-indole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy would provide a complete structural picture.

Advanced NMR spectroscopy is a cornerstone for elucidating the precise structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments would confirm the constitution and regiochemistry of this compound.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the five protons on the indole (B1671886) core and the three protons of the methyl group. The electron-withdrawing nitro group at C6 would significantly deshield the adjacent protons (H7), while the electron-donating methyl group at C5 would have a shielding effect on its neighboring protons. The ¹³C NMR spectrum would similarly reflect these electronic influences on the carbon chemical shifts. Predicted chemical shifts, based on data from analogous substituted indoles, are presented in Table 1. rsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on substituent effects and data from similar compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | ~11.5 (broad s) | - |

| C2 | - | ~125 |

| H2 | ~7.5 (t) | - |

| C3 | - | ~103 |

| H3 | ~6.6 (t) | - |

| C3a | - | ~128 |

| C4 | - | ~118 |

| H4 | ~7.9 (s) | - |

| C5 | - | ~132 |

| 5-CH₃ | ~2.5 (s) | ~21 |

| C6 | - | ~142 |

| C7 | - | ~115 |

| H7 | ~8.1 (s) | - |

2D NMR Techniques: To confirm these assignments and establish connectivity, several 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the relationship between H2 and H3 on the pyrrole (B145914) ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be vital for confirming the regiochemistry, for example, by showing correlations from the methyl protons (5-CH₃) to carbons C4, C5, and C6, and from H4 to carbons C3a, C5, and C7a. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. beilstein-journals.org It could be used to confirm the substitution pattern by observing through-space interactions, for example, between the protons of the methyl group and the proton at C4. acs.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula and investigating the fragmentation patterns of a compound, which provides valuable structural information.

Molecular Formula Determination: For this compound, the molecular formula is C₉H₈N₂O₂. HRMS, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous confirmation of the elemental composition. The expected exact mass for the neutral molecule is 176.0586 g/mol .

Fragmentation Pathways: The mass spectrum of this compound would likely show a prominent molecular ion peak ([M]⁺• or [M+H]⁺). The fragmentation of nitroaromatic compounds often involves characteristic losses of the nitro group constituents. nih.govtsijournals.com Key expected fragmentation pathways for this compound under electron ionization (EI) or collision-induced dissociation (CID) would include:

Loss of a nitro radical (•NO₂), resulting in a fragment at m/z 130.

Loss of nitric oxide (NO), leading to a fragment at m/z 146.

Subsequent loss of HCN from the pyrrole ring, a common fragmentation for indoles. nih.gov

Interactive Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Ion/Fragment Formula | Description | Predicted Exact Mass (m/z) |

|---|---|---|

| [C₉H₈N₂O₂]⁺• | Molecular Ion | 176.0586 |

| [C₉H₈NO]⁺ | [M - NO]⁺ | 146.0606 |

| [C₉H₈N]⁺ | [M - NO₂]⁺ | 130.0657 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. montclair.edunih.gov

For this compound, the spectra would be dominated by vibrations associated with the indole ring, the methyl group, and the nitro group.

N-H Stretch: A characteristic sharp peak for the indole N-H stretch is expected around 3400-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would be observed just below 3000 cm⁻¹.

NO₂ Stretches: The nitro group would exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹. scialert.net The exact positions are sensitive to the electronic environment.

C=C and C-N Stretches: Aromatic C=C stretching vibrations from the indole ring would be found in the 1450-1620 cm⁻¹ region.

These characteristic frequencies, summarized in Table 3, allow for the confirmation of the functional groups and can be used to monitor reactions, such as the nitration of 5-methyl-1H-indole.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | 3400 - 3500 |

| C-H Stretch | Aromatic C-H | 3000 - 3100 |

| C-H Stretch | Methyl (aliphatic) C-H | 2850 - 3000 |

| Asymmetric Stretch | Nitro (NO₂) | 1500 - 1560 |

| Symmetric Stretch | Nitro (NO₂) | 1335 - 1385 |

Quantum Chemical Calculations and Molecular Modeling Studies

Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic structure, reactivity, and dynamic behavior of molecules.

While specific DFT studies on this compound have not been reported, this computational method is routinely used to investigate related systems. beilstein-journals.org DFT calculations could provide deep insights into several properties:

Electronic Structure: Calculations would reveal the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would raise them. The resulting HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic transition energies.

Reactivity: A calculated molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule. The area around the nitro group's oxygen atoms would be highly electronegative, while the pyrrole ring and the N-H group would be sites susceptible to electrophilic attack or hydrogen bond donation.

Spectroscopic Properties: DFT methods are widely used to predict vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.gov Comparing these calculated values with experimental data helps to confirm spectral assignments and validate the computed structure.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior in different environments, such as in solution. nih.gov For a relatively rigid molecule like this compound, MD simulations would be particularly useful for studying:

Solvation and Intermolecular Interactions: Simulating the molecule in a solvent box (e.g., water or DMSO) would reveal how solvent molecules arrange around the solute. aip.orgacs.org Specific hydrogen bonding interactions between the indole N-H group (as a donor) and the nitro group's oxygens (as acceptors) with solvent molecules could be analyzed in detail.

Conformational Stability: While the indole core is planar, MD can explore the rotational freedom of the methyl and nitro groups and confirm the stability of the lowest energy conformation.

These computational studies, when combined with high-resolution spectroscopic data, would provide a complete and detailed understanding of the structural, electronic, and dynamic properties of this compound.

Prediction of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanistic details of chemical reactions involving indole derivatives. researchgate.netmdpi.com For this compound, DFT calculations can predict the most probable pathways for its synthesis and subsequent reactions, such as electrophilic substitution, reduction of the nitro group, or functionalization of the indole ring. These computational studies involve mapping the potential energy surface of the reaction, which allows for the identification of key stationary points, including reactants, products, intermediates, and, crucially, transition states. researchgate.netresearchgate.net

A hypothetical energy profile for an electrophilic substitution reaction on this compound can be constructed to illustrate these principles. The profile would show the relative energies of the reactants, the sigma complex (Wheland intermediate) as a high-energy intermediate, and the final product. The transition states leading to and from the intermediate would be identified as the highest energy points along the reaction coordinate.

Table 1: Hypothetical DFT-Calculated Energy Values for a Reaction Pathway

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| R | Reactants (this compound + Electrophile) | 0.0 |

| TS1 | First Transition State | +25.5 |

| I | Intermediate (Sigma Complex) | +15.2 |

| TS2 | Second Transition State | +18.0 |

| P | Products | -10.8 |

| Note: These values are illustrative and would need to be determined through specific DFT calculations for a defined reaction. |

Such computational investigations are not limited to synthesis. They can also predict the outcomes of further transformations of the this compound molecule, guiding synthetic chemists in designing efficient and selective reaction protocols. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Features and Reactivity Descriptors (excluding biological efficacy)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific property, in this case, its chemical reactivity or physical characteristics, rather than biological efficacy. slideshare.netnih.gov For this compound and related nitroaromatic compounds, QSAR studies can provide valuable insights into how structural modifications influence their chemical behavior. nih.gov

The process involves calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure. nih.gov These descriptors can be categorized as constitutional, topological, electronic, or geometric. aimspress.com For a series of indole derivatives, these descriptors are then correlated with an experimentally measured reactivity parameter (e.g., reaction rate constant, redox potential) using statistical methods like Multiple Linear Regression (MLR) or Principal Component Regression (PCR). nih.govnih.gov

A QSAR study on a series of 5-methyl-1H-indole derivatives, for example, might aim to predict their susceptibility to oxidation. nih.gov Relevant descriptors could include:

Electronic Descriptors: The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges on the nitro group and indole nitrogen. The HOMO energy, for instance, is related to the molecule's ability to donate electrons.

Topological Descriptors: Molecular connectivity indices (e.g., Kier-Hall indices) that describe the branching and complexity of the molecular structure. aimspress.com

Constitutional Descriptors: Molecular weight and counts of specific atom types or functional groups. aimspress.com

A resulting QSAR model might take the form of a linear equation:

Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Table 2: Examples of Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Type | Specific Descriptor | Potential Correlation with Reactivity |

| Electronic | HOMO Energy | Relates to susceptibility towards electrophilic attack. |

| Electronic | LUMO Energy | Relates to susceptibility towards nucleophilic attack. |

| Steric | Molar Refractivity (MR) | Quantifies molecular volume and polarizability, affecting interactions. researchgate.net |

| Topological | Global Topological Charge Index | Describes the overall charge distribution within the molecule. researchgate.net |

The predictive power of such models is rigorously tested through internal and external validation techniques to ensure their reliability. nih.gov These validated models can then be used to predict the chemical reactivity of new, unsynthesized indole derivatives, prioritizing synthetic efforts towards molecules with desired chemical properties.

Application of Advanced Analytical Techniques in Indole Research

Chromatographic Methodologies (HPLC, GC-MS) for Complex Reaction Mixture Analysis and Purity Assessment

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is frequently employed for monitoring reaction progress, identifying intermediates, and assessing the purity of the final product. nih.govunina.it In a typical synthesis, small aliquots of the reaction mixture can be injected into an HPLC system at various time points. The resulting chromatograms, which separate components based on their differential partitioning between a stationary and a mobile phase, allow for the quantification of reactants and products, thereby determining the reaction's endpoint.

For purity assessment of the isolated this compound, HPLC is the gold standard. nih.gov A sharp, symmetrical peak in the chromatogram indicates a high degree of purity, while the presence of other peaks signifies impurities. The purity is often expressed as a percentage based on the relative peak areas in the chromatogram, detected typically by a UV-Vis or Photo Diode Array (PDA) detector. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly suited for the analysis of volatile and thermally stable indole derivatives. scispace.comresearchgate.net In GC-MS, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. researchgate.net This "fingerprint" allows for unambiguous identification of known compounds by comparison to spectral libraries and helps in the structural elucidation of unknown by-products or impurities in a reaction mixture. researchgate.net

Table 3: Application of Chromatographic Techniques in the Analysis of Indole Derivatives

| Technique | Principle of Separation | Primary Application | Information Obtained |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, reaction monitoring, preparative purification. nih.govunina.it | Retention time, quantitative data (concentration/purity), UV-Vis spectra. |

| GC-MS | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Identification of components in complex mixtures, impurity profiling. researchgate.netresearchgate.net | Retention time, mass spectrum for structural identification. |

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry for Nitroindole Derivatives

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique that enables the analysis of a broad range of molecules. researchgate.net Recent research has demonstrated that nitroindole derivatives themselves can serve as novel and highly effective matrices for MALDI-MS analysis. acs.orgacs.orgnsf.gov Compounds such as 3-methyl-4-nitro-1H-indole and 3-methyl-6-nitro-1H-indole have been shown to function as dual-polarity matrices, capable of ionizing analytes in both positive and negative ion modes. acs.orgnih.gov

In a MALDI experiment, the analyte is co-crystallized with a large excess of a matrix material (in this case, a nitroindole derivative) on a sample plate. The plate is irradiated with a pulsed laser, causing the matrix to absorb the laser energy and desorb into the gas phase, carrying the analyte with it. The matrix facilitates the ionization of the analyte molecules, which are then accelerated into the mass analyzer. researchgate.net

The use of nitroindole derivatives as matrices has shown several advantages over common matrices like 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA). acs.org These advantages include:

Broad Applicability: Effective for a wide range of analytes including metabolites, lipids, peptides, and polymers. acs.org

Enhanced Sensitivity: Demonstrated higher sensitivity and reduced ion suppression when analyzing complex mixtures. acs.orgnih.gov

Dual-Polarity: Efficiently produces both positive and negative ions, simplifying analytical workflows. acs.org

This application highlights a unique aspect of nitroindoles, where their specific photophysical and chemical properties are harnessed to improve advanced analytical techniques. The ability of compounds structurally similar to this compound to act as MALDI matrices suggests a potential application for the compound itself in this area of mass spectrometry. acs.org

Table 4: Comparison of Nitroindole (NI) Matrices with Common MALDI Matrices

| Matrix | Typical Analytes | Ion Mode(s) | Key Advantages of NI Matrices |

| Nitroindole (NI) Derivatives | Lipids, peptides, proteins, glycans, polymers acs.org | Positive & Negative | High sensitivity, broad applicability, dual-polarity, reduced ion suppression acs.org |

| DHB | Peptides, proteins, glycans | Positive | Well-established, good for peptides |

| CHCA | Peptides, small proteins | Positive | High resolution for peptides < 30 kDa |

| Sinapinic Acid (SA) | Proteins > 10 kDa | Positive | Standard for high mass proteins |

Future Directions and Emerging Research Avenues for 5 Methyl 6 Nitro 1h Indole Research

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The synthesis of polysubstituted indoles, especially those with specific regiochemistry like 5-methyl-6-nitro-1H-indole, presents a significant challenge. Traditional methods for the nitration of indoles often involve harsh acidic conditions (e.g., nitric acid), which can lead to low yields, poor regioselectivity, and the formation of unwanted byproducts. nih.gov Future research should focus on developing more sophisticated and efficient synthetic routes.

A primary objective will be to control the regioselectivity of the nitration on a 5-methylindole precursor. Modern nitrating agents that operate under non-acidic and non-metallic conditions, such as trifluoroacetyl nitrate generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride, could offer a milder and more selective alternative. nih.govresearchgate.net Another promising direction is the exploration of atom-economical approaches, such as the BF3·Et2O catalyzed reaction of nitrosobenzenes with propargylic alcohols, which constructs the indole (B1671886) ring in a tandem fashion. rsc.org Adapting such methods could provide direct access to highly substituted indoles.

Future synthetic strategies could be compared based on their efficiency, as illustrated in the hypothetical table below.

| Method | Key Features | Potential Yield (%) | Atom Economy | Scalability |

| Classical Nitration (HNO₃/H₂SO₄) | Harsh conditions, low regioselectivity | 20-40 | Low | Moderate |

| Non-Acidic Nitration (CF₃COONO₂) | Mild, metal-free, improved selectivity | 60-80 | Moderate | High |

| Catalytic Cyclization (e.g., BF₃·Et₂O) | Tandem reaction, builds indole core directly | 50-75 | High | High |

| Flow Chemistry Synthesis | Enhanced safety, rapid optimization, high purity | 70-90 | High | High |

Exploration of Novel Reactivity Modes and Unconventional Transformation Strategies

The electronic nature of this compound is defined by the interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group. This substitution pattern is expected to render the indole ring electron-deficient, opening up avenues for novel reactivity. Research on 3-nitroindoles has demonstrated their capacity to act as electrophilic species, engaging in reactions with electron-rich partners. researchgate.netrsc.org

Future work should investigate whether this compound can undergo similar transformations. A key area of exploration would be dearomatization reactions, which can generate structurally complex and diverse indol(in)e scaffolds. researchgate.net The electrophilic character of the nitro-substituted ring could be exploited in various cycloaddition and annulation reactions to build fused heterocyclic systems. Investigating its reactivity in palladium-catalyzed cross-coupling reactions or C-H functionalization would also be a fruitful endeavor, potentially leading to a wide array of novel derivatives.

Computational-Aided Design and Virtual Screening for Novel Derivatives with Tunable Properties

Computational chemistry offers powerful tools to predict the properties of novel molecules and guide synthetic efforts. For this compound, Density Functional Theory (DFT) calculations could be employed to determine its thermodynamic and electronic properties, such as the HOMO-LUMO energy gap, which is indicative of its chemical reactivity and stability. nih.gov Such studies have been applied to other nitro derivatives to evaluate their potential as energetic materials or to understand their reactivity. nih.gov

Furthermore, the this compound scaffold could serve as a template for the computational design of new derivatives with tailored properties. By introducing various functional groups at different positions of the indole ring, their effects on the molecule's electronic structure, polarity, and potential biological activity can be simulated. Virtual screening of libraries of these designed compounds against specific biological targets, such as protein binding pockets, could rapidly identify promising candidates for synthesis and experimental testing. researchgate.netchapman.edu This in silico approach accelerates the discovery of new lead compounds in drug development. bu.edu.eg

A hypothetical computational screening could yield data as shown in the table below, prioritizing derivatives for synthesis.

| Derivative of this compound | Predicted Property | Target Protein | Binding Affinity (kcal/mol) |

| Parent Compound | - | Kinase A | -5.8 |

| 2-carboxy derivative | Enhanced solubility | Kinase A | -7.2 |

| 3-(aminomethyl) derivative | H-bonding potential | Protease B | -8.5 |

| N1-benzyl derivative | Increased lipophilicity | Bcl-2 | -9.1 |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

The indole nucleus is a "privileged structure" in medicinal chemistry, present in numerous natural products and pharmaceuticals. nih.govmdpi.com Nitro-substituted indoles, in particular, have shown a range of biological activities. For instance, derivatives of 5-nitroindole (B16589) have been synthesized and evaluated as binders of the c-Myc G-quadruplex, which is a target in cancer therapy. nih.govresearchgate.netnih.gov These compounds were found to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells. nih.gov

Given these precedents, this compound and its derivatives represent a promising, yet untapped, source of new bioactive molecules. A crucial future direction is to synthesize a library of compounds based on this scaffold and screen them for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com This effort would require a close collaboration between synthetic organic chemists to create the molecules and chemical biologists to perform the in vitro and in vivo evaluations. The structure-activity relationship (SAR) data obtained from such studies would be invaluable for optimizing the lead compounds. nih.gov

Sustainable and Environmentally Benign Synthetic Protocols for Industrial Relevance

For any new compound to have a real-world impact, its synthesis must be scalable, safe, and environmentally sustainable. Traditional nitration methods, which often use large volumes of strong acids, are not environmentally friendly. nih.gov Therefore, a key future direction is the development of green synthetic protocols for this compound.

This includes the use of recyclable catalysts, safer solvents, and processes that minimize waste. Methodologies that avoid harsh acids, such as the non-acidic nitration conditions mentioned earlier, are highly desirable. nih.govresearchgate.net Another innovative approach is the use of continuous flow microreactors. researchgate.net These systems allow for precise control over reaction conditions, improve safety when handling potentially energetic nitro compounds, and can often increase yields and purity. Developing a robust and scalable synthesis in a flow chemistry environment would be a significant step towards the industrial relevance of this compound and its derivatives. researchgate.net The use of environmentally benign catalysts and solvents would further enhance the sustainability of the process. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-6-nitro-1H-indole, and how can reaction parameters be optimized for high yield?

- Methodology : The synthesis typically involves nitration of a pre-functionalized indole precursor. For example, nitration at the 6th position can be achieved using nitric acid in concentrated sulfuric acid under controlled temperatures (0–5°C) to minimize side reactions. Prior protection of reactive sites (e.g., NH group) may enhance regioselectivity. Scaling up requires continuous flow reactors to maintain temperature control and improve efficiency .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (e.g., ethyl acetate/hexane gradients) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Techniques :

- NMR Spectroscopy : H NMR (δ 8.0–8.5 ppm for nitro group proximity), C NMR for carbon backbone analysis.

- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]).

- X-Ray Crystallography : Use SHELXL for small-molecule refinement to resolve crystal packing and hydrogen-bonding interactions .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Stability : The compound is light-sensitive and prone to decomposition under humid conditions. Store in amber glass vials at –20°C in a desiccator.

- Handling : Use inert atmospheres (N/Ar) during synthesis to prevent oxidation. Confirm purity via melting point analysis and periodic HPLC checks .

Advanced Research Questions

Q. How can conflicting data on the regioselectivity of nitration in indole derivatives be resolved experimentally?

- Approach :

Isotopic Labeling : Use N-labeled nitric acid to track nitro group incorporation.

Competitive Experiments : Compare nitration rates of 5-methylindole vs. its analogues under identical conditions.

Computational Modeling : Employ density functional theory (DFT) to calculate activation energies for nitration at different positions .